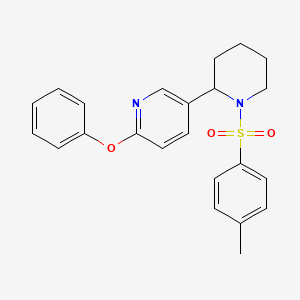
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C22H29N3O2S. It is primarily used as a research chemical and is known for its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a tosyl group. This compound is often utilized in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-3-(1-sulfonylpyrrolidin-2-yl)pyridin-2-amine.
Reduction: Formation of N-Cyclohexyl-3-(1-aminopyrrolidin-2-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: Known for their medicinal applications and similar structural features.
3-Bromoimidazo[1,2-a]pyridines: Another class of compounds with significant biological activities.
Uniqueness
N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine stands out due to its combination of a cyclohexyl group, a tosylated pyrrolidine ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C22H29N3O2S |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H29N3O2S/c1-17-11-13-19(14-12-17)28(26,27)25-16-6-10-21(25)20-9-5-15-23-22(20)24-18-7-3-2-4-8-18/h5,9,11-15,18,21H,2-4,6-8,10,16H2,1H3,(H,23,24) |
Clave InChI |
NCZNHFICAFCKSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


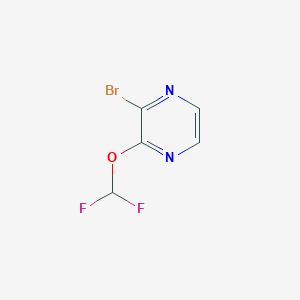


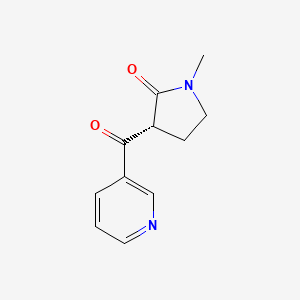
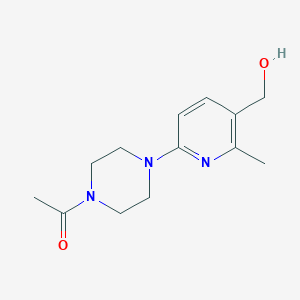

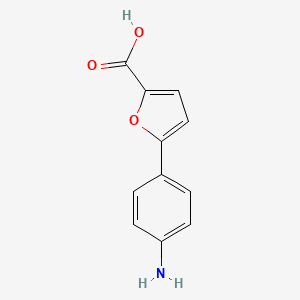
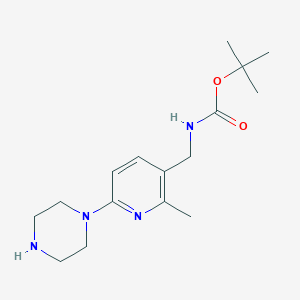

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)



